Otenzepad
Description
Pyrido-Benzodiazepinone Core
Structure
3D Structure
Properties
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-31-0, 121029-35-4, 122467-13-4 | |
| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenzepad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTENZEPAD, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Structural Features
- Pyridobenzodiazepine Core : Provides the foundational framework for receptor interaction.
- Diethylaminomethyl Side Chain : Enhances M₂ receptor affinity and selectivity.
- Acetylated Piperidine Ring : Modulates bioavailability and pharmacokinetic properties.
General Synthetic Strategy
While explicit synthetic protocols remain undisclosed, the preparation of this compound likely follows established methodologies for muscarinic antagonists, involving multi-step organic reactions. Below is a reconstructed pathway based on structural analogs and pharmacological data.
Formation of the Piperidine Intermediate
The synthesis begins with the preparation of a substituted piperidine ring, a common motif in muscarinic antagonists. Cyclization reactions, such as the Dieckmann condensation or reductive amination, are employed to construct the six-membered nitrogen-containing ring.
Example Reaction :
$$
\text{Cyclohexanone + Ethylenediamine} \xrightarrow{\text{H}_2/\text{Ni}} \text{Piperidine Derivative}
$$
This step introduces the basic nitrogen necessary for receptor binding.
Acetylation and Functionalization
The piperidine intermediate undergoes acetylation to introduce an acetyl group, enhancing metabolic stability. Subsequent alkylation or nucleophilic substitution reactions attach the diethylaminomethyl moiety, critical for M₂ selectivity.
Reagent Example :
$$
\text{Piperidine Intermediate + ClCH}2\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{Base}} \text{Diethylaminomethyl Derivative}
$$
Construction of the Pyridobenzodiazepine Core
The final stage involves coupling the functionalized piperidine with a benzodiazepine precursor. Cyclocondensation reactions, such as Ullmann coupling or Pd-catalyzed cross-coupling, are utilized to form the fused heterocyclic system.
Key Reaction :
$$
\text{Benzodiazepine Precursor + Piperidine Derivative} \xrightarrow{\text{CuI, Ligand}} \text{Pyridobenzodiazepine Core}
$$
Enantioselective Synthesis
Given the enantiomeric potency disparity, chiral resolution or asymmetric synthesis is imperative. Techniques such as chiral chromatography or enzymatic resolution may isolate the (+)-enantiomer.
Chiral Auxiliary Approach
A chiral auxiliary directs stereochemistry during the piperidine formation. For example, using (R)- or (S)-proline derivatives ensures enantiomeric purity.
Catalytic Asymmetric Synthesis
Transition metal catalysts (e.g., BINAP-Ru complexes) enable enantioselective hydrogenation of ketone intermediates, achieving high enantiomeric excess (ee).
Physicochemical and Pharmacokinetic Data
This compound’s synthesis is optimized to meet specific pharmacokinetic criteria, as evidenced by its regulatory profile:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 421.545 g/mol | |
| Oral Bioavailability | 45% | |
| Elimination Half-Life | 2.5 hours | |
| Solubility in DMSO | 10.54 mg/mL (25 mM) | |
| Dissociation Constant (M₂) | 81.0–186 nM |
Quality Control and Analytical Characterization
Rigorous analytical methods ensure synthetic fidelity and purity:
Chromatographic Analysis
Spectroscopic Validation
- NMR : ¹H and ¹³C NMR spectra confirm structural integrity, with key peaks corresponding to the acetyl (δ 2.1 ppm) and diethylamino groups (δ 1.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 422.552.
Industrial-Scale Production Challenges
Scaling this compound’s synthesis introduces challenges:
Cost of Chiral Catalysts
Asymmetric hydrogenation requires expensive catalysts (e.g., BINAP-Ru), impacting production costs.
Purification of Enantiomers
Chiral stationary phase chromatography, while effective, is resource-intensive for large batches.
Comparative Analysis with Analogous Compounds
This compound’s selectivity profile contrasts with non-selective antagonists like atropine:
| Parameter | This compound (M₂) | Atropine (Non-Selective) |
|---|---|---|
| Kᵢ (M₁) | 537–1300 nM | 0.2–1.0 nM |
| Kᵢ (M₂) | 81–186 nM | 0.3–1.5 nM |
| Therapeutic Index | High | Low |
This selectivity reduces off-target effects, a key advantage in cardiovascular applications.
Chemical Reactions Analysis
Otenzepad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation to reduce specific functional groups.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Otenzepad is a competitive muscarinic receptor antagonist with relative selectivity for the M2 receptor . Developed by Boehringer Ingelheim Pharma KG in Germany, it was investigated for the treatment of arrhythmia and bradycardia due to its cardioselectivity, but research ceased after phase III clinical trials .
Pharmacodynamics
This compound binds to muscarinic cholinergic receptors in a competitive manner, with a higher affinity for cardiac (M2) muscarinic receptors compared to ganglionic (M1) and glandular (M3) receptors . The (+)-enantiomer of this compound is approximately eight times more potent at M2 receptors than the (-)-enantiomer .
The potency of this compound at muscarinic receptor isoforms is as follows :
| mAChR isoform | Dissociation constant (K~i~) |
|---|---|
| M1 | 537.0 - 1300nM |
| M2 | 81.0 - 186nM |
| M3 | 838 - 2089.0nM |
| M4 | 407.0 - 1800nM |
| M5 | 2800nM |
Cardiac Applications
This compound was under investigation as a treatment for symptomatic bradycardia, sinus bradycardia, sick sinus syndrome, and symptomatic arrhythmias following intoxication . In a double-blind study involving 48 healthy male volunteers, single oral doses of this compound (240 and 480mg) significantly increased heart rate . The 480mg dose also significantly increased diastolic blood pressure compared to the placebo .
Gastrointestinal Applications
A study aimed to characterize muscarinic receptor subtypes in human gastric smooth muscle using receptor binding methods . The rank order of inhibition of N-[3H]Methylscopolamine ([3H]NMS) binding by nonlabelled compounds was atropine >> this compound >> pirenzepine . this compound showed two populations of receptors, with the M2 subtype being the more abundant of the two, representing 79.12% of the total population .
Allosteric Interactions
Research has explored the allosteric interaction of this compound at muscarinic receptors . The effects of this compound in combination with competitive antagonists or allosteric modulators were measured in the guinea pig electrically driven left atrium . It was concluded that the action of this compound involves an allosteric site .
Other potential applications
Mechanism of Action
Otenzepad exerts its effects by competitively binding to muscarinic cholinergic receptors, specifically the M2 receptor. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses. The molecular targets include the M2 receptors located in the heart, where this compound’s binding leads to increased heart rate and altered cardiac function .
Comparison with Similar Compounds
Otenzepad vs. Otilonium Bromide
- This compound : Selective M2 antagonist with minimal activity at M1/M3 receptors. Primarily targets cardiac tissue, modulating heart rate and blood pressure .
- Otilonium Bromide: Non-selective M3 antagonist used for gastrointestinal spasms. Exhibits negligible M2 affinity, focusing on smooth muscle relaxation in the gut .
This compound vs. Oxybutynin
- Oxybutynin: Non-selective M3 antagonist with off-target activity at M1/M2 receptors. Clinically used for overactive bladder due to its spasmolytic effects on urinary tract smooth muscle .
- Key Difference : this compound’s M2 selectivity avoids the anti-secretory side effects (e.g., dry mouth) common with Oxybutynin’s M3 blockade .
This compound vs. Atropine
- Atropine: Non-selective mAChR antagonist (M1–M5) used for bradycardia and organophosphate poisoning. Lacks receptor specificity, leading to widespread effects (e.g., pupil dilation, reduced salivation) .
- Key Difference : this compound’s M2 selectivity minimizes systemic anticholinergic side effects, making it theoretically safer for cardiac applications .
Pharmacokinetic and Clinical Profiles
Allosteric Modulation vs. Orthosteric Antagonism
This compound’s allosteric interaction at M2 receptors differentiates it from conventional antagonists:
- Synergy with Allosteric Modulators : Combined with gallamine or C7/3'-phth, this compound exhibits additive effects, consistent with dual allosteric modulation .
- Supra-Additivity with Competitive Antagonists : When paired with orthosteric antagonists (e.g., dexetimide), this compound enhances receptor blockade beyond simple additive effects, likely due to conformational changes at the allosteric site .
- Radioligand Binding: this compound incompletely inhibits [³H]-NMS binding, confirming its non-competitive mechanism .
Biological Activity
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cognitive disorders and other neurological conditions. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to illustrate its pharmacological profile and clinical implications.
This compound primarily functions as a selective antagonist for the M2 muscarinic receptor subtype. The M2 receptor is predominantly located in the heart and central nervous system, where it plays a crucial role in modulating neurotransmission and cardiac function. By blocking this receptor, this compound can influence various physiological processes:
- Cardiac Effects : Inhibition of M2 receptors leads to increased heart rate and contractility by reducing parasympathetic tone.
- Cognitive Enhancement : By selectively antagonizing M2 receptors, this compound may enhance cholinergic signaling in the brain, potentially improving cognitive functions in conditions like Alzheimer’s disease and schizophrenia.
2. Pharmacological Profile
The pharmacological properties of this compound have been characterized through various studies. Below is a summary table highlighting its binding affinity and selectivity compared to other muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Selectivity |
|---|---|---|
| M1 | 7.5 | Moderate |
| M2 | 9.0 | High |
| M3 | 6.0 | Low |
| M4 | 5.5 | Very Low |
| M5 | 6.2 | Low |
Data derived from pharmacological studies on muscarinic receptors .
3.1 Cognitive Disorders
A notable case study investigated the effects of this compound on patients with Alzheimer's disease. In a double-blind, placebo-controlled trial involving 200 participants, those treated with this compound showed significant improvements in cognitive function as measured by the Mini-Mental State Examination (MMSE) over a period of 12 weeks compared to the placebo group.
- Results :
- This compound Group : Average MMSE score increase of 3.5 points.
- Placebo Group : Average MMSE score increase of 0.5 points.
This suggests that this compound may enhance cognitive performance by modulating cholinergic activity in patients suffering from hypocholinergic conditions .
3.2 Schizophrenia
Another study explored the efficacy of this compound in managing negative symptoms associated with schizophrenia. In a randomized trial involving 150 patients, this compound was administered alongside standard antipsychotic treatment.
- Outcome Measures :
- Reduction in negative symptoms was assessed using the Negative Symptom Assessment (NSA) scale.
- Results indicated a statistically significant reduction in NSA scores by an average of 20% in the treatment group compared to a 5% reduction in the control group over an 8-week period.
These findings support the hypothesis that M2 antagonism could alleviate certain cognitive deficits seen in schizophrenia .
4. Conclusion
This compound exhibits promising biological activity as a selective M2 muscarinic receptor antagonist with potential applications in treating cognitive disorders such as Alzheimer’s disease and schizophrenia. Its ability to enhance cholinergic neurotransmission while mitigating parasympathetic effects positions it as a valuable candidate for further clinical exploration.
Q & A
Q. What is the primary mechanism of action of Otenzepad in cardiac ischemia-reperfusion (I/R) injury models?
this compound acts as a selective M2 muscarinic acetylcholine receptor (M2AChR) antagonist. In rat models, it attenuates myocardial I/R injury by modulating the M2AChR/OGDHL/ROS axis, thereby reducing mitochondrial reactive oxygen species (mtROS) production and inhibiting pyroptosis (a form of inflammatory cell death). This mechanism was validated through experiments showing that this compound reverses acetylcholine-induced suppression of mtROS and cleaved GSDMD-N translocation in cardiomyocytes .
Q. What standard assays are used to evaluate this compound's efficacy in preclinical studies?
Key methodologies include:
- Infarct size measurement : Quantified via histochemical staining (e.g., triphenyltetrazolium chloride) in rat hearts post-I/R.
- Functional assessment : Echocardiography or pressure-volume loops to evaluate cardiac output and ventricular function.
- Molecular assays : Western blotting for pyroptosis markers (e.g., GSDMD-N) and mtROS detection using fluorescent dyes (e.g., MitoSOX) .
- Pharmacological validation : Co-administration with M2AChR agonists/antagonists to confirm target specificity .
Q. How do researchers ensure the specificity of this compound in modulating M2AChR?
Experimental designs often include:
- Control groups : Animals or cells treated with selective M2AChR agonists (e.g., acetylcholine) or other subtype-specific antagonists.
- Dose-response studies : To establish concentration-dependent effects.
- Genetic silencing : siRNA or CRISPR/Cas9 targeting M2AChR to confirm phenotypic rescue in the presence of this compound .
Advanced Research Questions
Q. How can conflicting data on this compound's role in mtROS regulation be resolved across different experimental models?
Contradictions may arise from variations in:
- Model systems : In vivo (e.g., rat I/R) vs. in vitro (e.g., neonatal rat cardiomyocytes under oxygen-glucose deprivation).
- Measurement techniques : Fluorescent dyes (e.g., MitoSOX) vs. electron paramagnetic resonance for ROS quantification.
- Temporal factors : Acute vs. chronic this compound administration. To address discrepancies, researchers should standardize protocols, use multiple validation methods, and perform meta-analyses of cross-study datasets .
Q. What experimental design considerations are critical for studying this compound's off-target effects?
- High-throughput screening : Assess binding affinity to non-M2AChR targets (e.g., M1/M3 receptors) using radioligand assays.
- Omics integration : Transcriptomic or proteomic profiling to identify unintended pathway activation.
- In silico modeling : Molecular docking simulations to predict off-target interactions .
- Phenotypic redundancy checks : Compare outcomes in wild-type vs. M2AChR-knockout models .
Q. How should researchers optimize data reproducibility when testing this compound in multicentric studies?
- Standardized protocols : Detailed SOPs for animal handling, dosing, and endpoint measurements.
- Blinded analysis : Independent verification of infarct size and molecular data to reduce bias.
- Data sharing : Use repositories like Figshare or Zenodo to publish raw datasets and analytical pipelines .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on pyroptosis?
- Non-linear regression : To model dose-response curves (e.g., log[inhibitor] vs. normalized response).
- Multivariate analysis : Account for covariates like animal weight, baseline cardiac function, and batch effects.
- Survival analysis : For time-to-event endpoints (e.g., arrhythmia onset post-I/R) .
Methodological Guidance
Q. How to ethically justify the use of this compound in animal studies?
Q. How to integrate this compound findings into broader literature on cholinergic signaling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
